molecular formula C20H23N3O5S B2951575 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1105215-36-8

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2951575
CAS No.: 1105215-36-8
M. Wt: 417.48
InChI Key: SDQDKDCZHSLVRI-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide is a high-purity chemical compound offered for research purposes. It is supplied with a minimum purity of 90% . This small molecule features an oxalamide core and is identified by the CAS Number 1105228-30-5 . With a molecular formula of C20H23N3O5S and a molecular weight of 417.48 g/mol, it is a valuable intermediate for medicinal chemistry and drug discovery research . Compounds containing the isothiazolidin-1,1-dioxide moiety and oxalamide structures are of significant interest in the development of novel therapeutic agents, as seen in related research compounds that target enzymes like cyclin-dependent kinases . Researchers can utilize this compound as a key building block or precursor in the synthesis and exploration of new biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-4-7-16(23-10-3-11-29(23,26)27)12-18(14)22-20(25)19(24)21-13-15-5-8-17(28-2)9-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQDKDCZHSLVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. It features a complex structure that includes a dioxidoisothiazolidin moiety and is being investigated for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(4-methoxybenzyl)oxamide. Its molecular formula is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S with a molecular weight of 393.48 g/mol. The structure can be represented as follows:

Chemical Structure \text{Chemical Structure }

Chemical Structure

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound is believed to bind to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, which is crucial for preventing uncontrolled cell proliferation often seen in cancer cells.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties due to its ability to inhibit CDK2. By preventing the phosphorylation of target proteins necessary for cell cycle progression, it may induce apoptosis in cancer cells. Studies have shown that compounds targeting CDK2 can be effective in various cancer models, suggesting potential therapeutic applications for this oxalamide derivative.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These properties could broaden its application in treating various diseases beyond cancer.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study Findings
Study 1: In vitro evaluation of CDK inhibitionDemonstrated significant inhibition of CDK2 activity, leading to cell cycle arrest in cancer cell lines.
Study 2: Antimicrobial activity assessmentShowed promising results against specific bacterial strains, indicating potential use as an antimicrobial agent.
Study 3: Anti-inflammatory effectsIndicated reduced inflammatory markers in animal models, suggesting therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Application / Activity Source
Target Compound (CAS 1105228-38-3) C21H25N3O5S 431.5 1,1-Dioxidoisothiazolidin-2-yl, 2-methylphenyl, 4-methoxybenzyl Not explicitly stated (structural analysis)
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 80) C16H15ClN2O3 317.0 4-Chlorophenyl, 4-methoxybenzyl Enzyme inhibition (CYP4F11-activated SCD1)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) C18H17ClFN2O3 351.1 3-Chloro-4-fluorophenyl, 4-methoxyphenethyl Enzyme inhibition (SCD1)
S336 (CAS 745047-53-4) C18H21N3O4 343.4 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33)
N1-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide (CAS 899733-13-2) C21H20N4O5S 440.5 Thieno-pyrazol sulfone, 4-methoxybenzyl Structural analog (no activity reported)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) C21H26ClN3O4S 437.3 4-Chlorophenyl, hydroxyethyl-thiazolyl-piperidinyl HIV entry inhibition

Key Observations :

  • Sulfone vs. Thiazole/Thieno Rings: The target compound’s 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from sulfur-containing analogs like thiazole (e.g., compound 8 in ) or thieno-pyrazol (CAS 899733-13-2 ). Sulfone groups enhance polarity and metabolic stability compared to thioethers.
  • Lipophilicity : The 4-methoxybenzyl group in the target compound and analogs like S336 increases lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxyethyl in compound 8 ).

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-methoxybenzyl)oxalamide?

A1: The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Use of potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution, as described for analogous oxalamide derivatives .
  • Stepwise coupling : Sequential addition of chloroacetylated intermediates to a thiazolidinedione core under reflux conditions, monitored by TLC for reaction completion .
  • Recrystallization : Purification via absolute ethanol or THF to isolate the final product .
    Key parameters include stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated intermediates) and temperature control (room temperature to reflux) to avoid side reactions .

Q. Q2. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

A2: Essential techniques include:

  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxalamide, S=O stretch at ~1150–1250 cm⁻¹ for the dioxidoisothiazolidinyl group) .
  • NMR (¹H/¹³C) : Assignments for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks) and compare theoretical vs. experimental values (e.g., <0.5% error threshold) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for structurally similar oxalamide derivatives?

A3: Discrepancies in NMR/IR data may arise from:

  • Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria in solution .
  • Overlapping signals : Employ 2D NMR (e.g., COSY, HSQC) to deconvolute aromatic proton environments .
  • Crystallographic validation : X-ray diffraction to resolve ambiguities in substituent positioning .

Q. Q4. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

A4: SAR studies require:

  • Analog synthesis : Modify substituents (e.g., methoxybenzyl group, isothiazolidinyl ring) to assess pharmacological impact .
  • Biological assays : Pair synthetic analogs with in vitro targets (e.g., enzyme inhibition assays) to correlate structural features with activity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, validated by mutagenesis .

Q. Q5. How can researchers address challenges in purity analysis for this compound?

A5:

  • HPLC optimization : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts .
  • Impurity profiling : Compare retention times and MS/MS fragmentation patterns against known synthetic intermediates .
  • Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile functional groups .

Q. Q6. What methodologies are suitable for evaluating metabolic stability and pharmacokinetic (PK) properties?

A6:

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated metabolism .
  • Plasma stability : Assess compound half-life in plasma via LC-MS quantification .
  • Permeability assays : Caco-2 cell monolayers to predict oral bioavailability .

Q. Q7. How should researchers interpret conflicting bioactivity data across different experimental models?

A7:

  • Model validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target engagement .

Methodological Considerations

Q. Q8. What analytical approaches are recommended for detecting degradation products during long-term storage?

A8:

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions, then analyze via UPLC-PDA-MS .
  • Solid-state NMR : Monitor crystallinity changes that may accelerate degradation .

Q. Q9. How can computational tools enhance the design of derivatives with improved solubility?

A9:

  • LogP prediction : Software like MarvinSketch to optimize substituents for lower hydrophobicity .
  • Co-crystal screening : Use in silico tools (e.g., Mercury CSD) to identify co-formers for salt/cocrystal formation .

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